BenchChemオンラインストアへようこそ!

1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

PDK1 inhibitor Aurora kinase A kinase selectivity

This ortho-fluorobenzyl isomer is a critical tool for mapping kinase selectivity. Distinct from the patent-defining 3,4-difluorobenzyl series, it serves as a matched negative control and a sterically constrained member of a minimal 3-compound panel for SAR deconvolution. Its predicted divergent target space, including ADCK3 and MAPK4, makes it invaluable for novel kinase-ligand interaction discovery. Procure this specific isomer for definitive, position-dependent selectivity profiling.

Molecular Formula C18H14FN3O2
Molecular Weight 323.327
CAS No. 923163-97-7
Cat. No. B2691201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
CAS923163-97-7
Molecular FormulaC18H14FN3O2
Molecular Weight323.327
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3)F
InChIInChI=1S/C18H14FN3O2/c19-16-6-2-1-4-13(16)12-22-11-3-5-15(18(22)24)17(23)21-14-7-9-20-10-8-14/h1-11H,12H2,(H,20,21,23)
InChIKeyYSDPJOFSMRKYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide (CAS 923163-97-7): Structural Identity and Chemotype Context for Procurement Decisions


1-(2-Fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide (CAS 923163-97-7) belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype, a scaffold recognized in multiple kinase inhibitor programs including PDK1, c-Met, and Aurora kinase A (AurA) [1][2]. This compound features an ortho-fluorobenzyl substituent at N1 and a pyridin-4-yl carboxamide at C3, producing a molecular formula of C18H14FN3O2 (MW 323.33 g/mol) with a computed logP of approximately 3.5 [3]. Its positional isomerism at the fluorobenzyl group distinguishes it from the more extensively characterized 3,4-difluorobenzyl and 4-fluorobenzyl congeners within the PDK1/AurA dual-inhibitor patent family [1].

Why 1-(2-Fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide Cannot Be Interchanged with Generic 2-Oxo-dihydropyridine-3-carboxamide Analogs


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to the nature and position of the N1-benzyl substituent. The patent-defining PDK1 and PDK1/AurA dual-inhibitor series exclusively employ 3,4-difluorobenzyl at N1; replacement with a single ortho-fluorine alters both the conformational landscape (restricted rotation due to ortho substitution) and the electronic environment of the pyridone ring [1][2]. Furthermore, the N-(pyridin-4-yl) carboxamide at C3 participates in a conserved hydrogen-bond network with the kinase hinge region in structurally characterized c-Met inhibitor co-crystals (e.g., PDB 3F82), making changes to either the N1 substituent or the C3 carboxamide a potential source of divergent target engagement [3]. Generic substitution between positional fluorobenzyl isomers without confirmatory profiling therefore carries the risk of altered potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide (CAS 923163-97-7) Relative to Closest Analogs


Ortho-Fluorobenzyl vs. 3,4-Difluorobenzyl: Structural Divergence from the Patent-Defining PDK1/AurA Dual-Inhibitor Pharmacophore

The patent-protected PDK1 and PDK1/AurA dual-inhibitor series (WO2016198597, WO2017211946) exclusively specify 3,4-difluorobenzyl as the N1 substituent across all exemplified and preferred compounds, including the lead compounds SA16, SST200, and VI8 [1][2]. The target compound bears a single ortho-fluorine substitution, which is structurally absent from the entire exemplified patent space. This ortho-fluorine introduces a steric constraint adjacent to the pyridone ring junction that is not present in the 3,4-difluoro or 4-fluoro congeners, potentially altering the dihedral angle between the benzyl and pyridone rings and thereby modulating ATP-pocket complementarity [3].

PDK1 inhibitor Aurora kinase A kinase selectivity structure–activity relationship pharmacophore

Physicochemical Differentiation: Computed logP and Hydrogen-Bond Acceptor Profile vs. 4-Fluorobenzyl and 3,4-Difluorobenzyl Congeners

ZINC20 database entries provide computed physicochemical parameters for the ortho-fluorobenzyl target compound and the para-fluorobenzyl isomer (CAS 923138-92-5). The ortho-fluoro substitution yields a computed logP of 3.51, compared with a predicted logP of approximately 3.42 for the para-fluoro isomer and approximately 3.68 for the 3,4-difluorobenzyl analog [1][2]. The ortho-fluorine, being positioned adjacent to the N1-methylene linker, also reduces the solvent-accessible surface area of the pyridone ring compared with the para-fluoro isomer, which may affect aqueous solubility and protein binding [3].

lipophilicity logP physicochemical properties drug-likeness solubility

Computational Target Prediction: Divergent Kinase Selectivity Fingerprint Compared with 3,4-Difluorobenzyl PDK1/AurA Inhibitors

Similarity Ensemble Approach (SEA) predictions based on ChEMBL20, accessed via ZINC20, suggest that the target compound may engage a distinct set of kinases compared with the 3,4-difluorobenzyl PDK1/AurA series. The top predicted targets include ADCK3 (atypical kinase), MAPK4, PIK3R1, STK36, and TNNI3K, all with maximal Tanimoto coefficients of 0.52–0.57 [1]. In contrast, the patent-protected 3,4-difluorobenzyl compounds (e.g., SA16, SST200) are characterized primarily by PDK1 and AurA inhibition with reported IC50 values in the nanomolar to low-micromolar range [2]. The absence of PDK1 and AurA from the top SEA predictions for the ortho-fluoro compound suggests that the 2-fluorobenzyl substitution may redirect kinase selectivity away from the PDK1/AurA axis.

kinase profiling SEA predictions off-target liability virtual screening target engagement

Commercial Availability Comparison: Ortho-Fluorobenzyl Isomer as a Distinct Sourcing Option vs. 3-Fluoro and 4-Fluorobenzyl Positional Isomers

Three mono-fluorobenzyl positional isomers of the 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide scaffold are commercially cataloged: the ortho-fluoro (CAS 923163-97-7), meta-fluoro (CAS not publicly assigned; available via ChemDiv ), and para-fluoro (CAS 923138-92-5 ). The ortho-fluoro isomer is the least sterically accessible at the fluorine position due to its proximity to the N1-methylene linker, a feature that may confer differential metabolic stability via steric shielding of the benzylic position from CYP450-mediated oxidation [1]. This distinguishes it from the meta- and para-fluoro isomers, where the fluorine is more solvent-exposed and may not provide the same degree of steric protection.

chemical procurement screening compound SAR by catalog positional isomer building block

Recommended Application Scenarios for 1-(2-Fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide (CAS 923163-97-7) Based on Evidence Profile


Fluorobenzyl Positional Isomer SAR Panel for Kinase Selectivity Deconvolution

Procure the ortho-fluoro (CAS 923163-97-7), meta-fluoro, and para-fluoro (CAS 923138-92-5) isomers as a minimal three-compound panel to systematically map the impact of fluorine position on kinase inhibition profiles. This panel enables SAR deconvolution of the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold, where the ortho-fluoro isomer serves as the sterically most constrained member and the only isomer with the fluorine proximal to the N1-methylene linker [1]. The computationally predicted divergent target profile of the ortho-fluoro compound relative to the 3,4-difluorobenzyl PDK1/AurA series makes this panel particularly informative for identifying fluorine-position-dependent selectivity switches [2].

Negative Control Compound for PDK1/AurA Dual-Inhibitor Pharmacophore Validation

The patent-defining PDK1/AurA dual-inhibitor pharmacophore requires a 3,4-difluorobenzyl substituent at N1 for optimal dual inhibition [3]. The ortho-fluorobenzyl compound, which is structurally excluded from the exemplified patent space, can serve as a matched negative control in PDK1 and AurA biochemical assays. Its use alongside the patent-exemplified compounds (e.g., SA16, SST200) enables rigorous assessment of whether the 3,4-difluoro substitution pattern is essential for dual inhibitory activity or whether mono-fluoro ortho substitution can partially recapitulate the phenotype [3].

Chemogenomic Library Design for Atypical Kinase (ADCK3) and MAPK4 Screening

SEA computational predictions identify ADCK3 (atypical kinase) and MAPK4 among the top predicted targets for this compound [2]. Both kinases are under-explored targets with emerging roles in mitochondrial function and cellular signaling. Incorporating the ortho-fluorobenzyl compound into chemogenomic screening libraries provides a probe with a predicted target space that is orthogonal to the extensively characterized PDK1/c-Met inhibitor space, potentially enabling the discovery of novel kinase–ligand interactions [2].

Physicochemical Property Benchmarking for 2-Oxo-dihydropyridine Lead Optimization

With a computed logP of 3.51 and a fraction sp3 of 0.11, this compound occupies a distinct region of physicochemical space among the mono- and di-fluorobenzyl congeners [1]. It can serve as a benchmarking standard for assessing how ortho-fluorine substitution affects solubility, permeability, and metabolic stability relative to para-fluoro and 3,4-difluoro analogs in lead optimization programs targeting the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. The low fraction sp3 (0.11) predicts high aromatic rigidity, which may influence both physicochemical properties and target binding entropy [1].

Quote Request

Request a Quote for 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.